molecular formula C16H17ClN2O4S B11113162 2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide

2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B11113162
M. Wt: 368.8 g/mol
InChI Key: BTYJPNXLAUWDHF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxyphenyl group, and a methylsulfonylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with methylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: This compound shares structural similarities but differs in its quinazoline core.

    2-chloro-N-(cyclohexylmethyl)benzamide: Another similar compound with a cyclohexylmethyl group instead of a methoxyphenyl group.

    Tembotrione: A compound with a similar chloro and methylsulfonyl group but different overall structure.

Uniqueness

2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C16H17ClN2O4S/c1-19(24(3,21)22)11-8-9-13(17)12(10-11)16(20)18-14-6-4-5-7-15(14)23-2/h4-10H,1-3H3,(H,18,20)

InChI Key

BTYJPNXLAUWDHF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)C

Origin of Product

United States

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